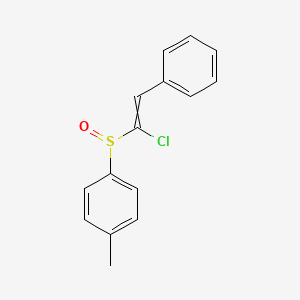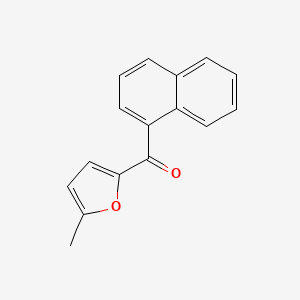
(5-Methylfuran-2-yl)(naphthalen-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Methylfuran-2-yl)(naphthalen-1-yl)methanone: is an organic compound that features a furan ring substituted with a methyl group at the 5-position and a naphthalene ring attached to a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Methylfuran-2-yl)(naphthalen-1-yl)methanone typically involves the reaction of 1-ethoxynaphthalene with 2-furoyl chloride in the presence of anhydrous aluminum chloride (AlCl3) as a catalyst. The reaction is carried out in dry dichloromethane (CH2Cl2) at 0°C, followed by refluxing until the reaction is complete .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as column chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., AlCl3) and suitable electrophiles.
Major Products:
Oxidation: Oxidized derivatives of the furan ring.
Reduction: (5-Methylfuran-2-yl)(naphthalen-1-yl)methanol.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
Chemistry: (5-Methylfuran-2-yl)(naphthalen-1-yl)methanone is used as a building block in organic synthesis, particularly in the development of novel photochromic materials .
Biology and Medicine: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, potentially leading to the development of new pharmaceuticals .
Industry: In the industrial sector, this compound can be used in the production of advanced materials with specific optical properties .
Mechanism of Action
The mechanism of action of (5-Methylfuran-2-yl)(naphthalen-1-yl)methanone involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
(4-Ethoxynaphthalen-1-yl)(furan-2-yl)methanone: Similar structure but with an ethoxy group instead of a methyl group.
(5-Methylfuran-2-yl)methyl][1-(naphthalen-1-yl)ethyl]amine: Contains an amine group instead of a methanone group.
Uniqueness: (5-Methylfuran-2-yl)(naphthalen-1-yl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
827024-75-9 |
|---|---|
Molecular Formula |
C16H12O2 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
(5-methylfuran-2-yl)-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C16H12O2/c1-11-9-10-15(18-11)16(17)14-8-4-6-12-5-2-3-7-13(12)14/h2-10H,1H3 |
InChI Key |
CQQGDEGWSVMSAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,7-Dimethoxy-9-[(4-nitrophenyl)methylsulfinyl]acridine](/img/structure/B14230990.png)
![Boronic acid, [2-(4-boronobutyl)-6-(methoxymethoxy)phenyl]-](/img/structure/B14231003.png)
![2-[6-(3-Methylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14231018.png)
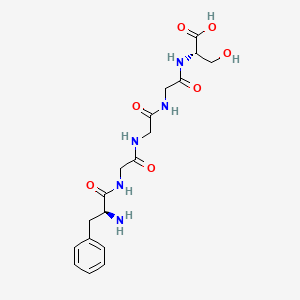
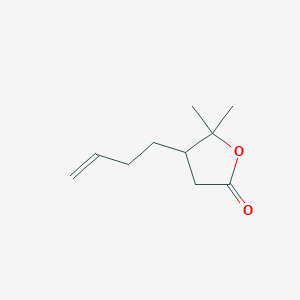
![2-(3-Hexylthiophen-2-yl)-5-[5-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B14231032.png)
![Propanenitrile, 3-[[3-(bromomethyl)-3-oxetanyl]methoxy]-](/img/structure/B14231034.png)
![S-{4-[(4-Isocyanophenyl)ethynyl]phenyl} ethanethioate](/img/structure/B14231045.png)
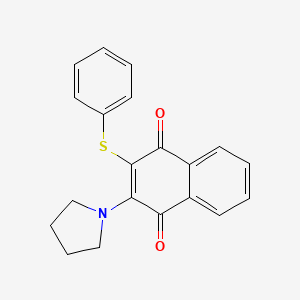


![6-{[Methoxy(4-nitrophenoxy)phosphorothioyl]amino}hexanoic acid](/img/structure/B14231082.png)
